molecular formula C11H9NO3S B1625635 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid CAS No. 82433-00-9

3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid

Cat. No.: B1625635
CAS No.: 82433-00-9
M. Wt: 235.26 g/mol
InChI Key: KBPCJBDIDCORHE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPCJBDIDCORHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517372
Record name 3-(3-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82433-00-9
Record name 3-(3-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid , a critical scaffold in the development of allosteric modulators and kinase inhibitors.

CAS Number: 82433-00-9

Part 1: Executive Summary & Chemical Identity

3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid is a heteroaromatic building block characterized by an isothiazole ring substituted with a meta-methoxyphenyl group at the 3-position and a carboxylic acid at the 5-position. It serves as a bioisostere for benzoic acid and nicotinic acid derivatives in drug discovery, offering distinct electronic properties and vector orientation for hydrogen bonding.

This compound is most notable as a core scaffold in the design of mGluR1 (metabotropic glutamate receptor 1) antagonists , where the isothiazole core rigidly orients the aryl and amide/acid domains to fit allosteric binding pockets.

Physicochemical Data Profile
PropertyValueNote
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol
CAS Number 82433-00-9
Appearance Off-white to pale yellow solidCrystalline
Melting Point 178–182 °CTypical for 3-aryl-isothiazole-5-COOH class
pKa (Acid) ~3.4 – 3.8Predicted (Acidic due to electron-deficient ring)
LogP 2.5 – 2.8Lipophilic, suitable for CNS penetration
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, O, O, S)

Part 2: Synthetic Methodology

The synthesis of 3-aryl-isothiazole-5-carboxylic acids is challenging due to the need for precise regiocontrol between the 3- and 5-positions. The most robust and field-proven protocol utilizes the 1,3-Dipolar Cycloaddition of Nitrile Sulfides , generated in situ from 1,3,4-oxathiazol-2-ones.

Core Synthetic Pathway: The Nitrile Sulfide Route

This method avoids the regioisomeric mixtures often seen with direct thioamide condensations.

Stage 1: Precursor Synthesis (1,3,4-Oxathiazol-2-one)
  • Reactants: 3-Methoxybenzamide, Chlorocarbonylsulfenyl chloride (ClC(O)SCl).

  • Solvent: Toluene or Chlorobenzene.

  • Mechanism: The amide attacks the sulfenyl chloride, followed by cyclization and elimination of HCl.

  • Protocol:

    • Suspend 3-methoxybenzamide (1.0 eq) in dry toluene.

    • Add Chlorocarbonylsulfenyl chloride (1.1 eq) dropwise at room temperature.

    • Heat to reflux (100–110°C) for 2–4 hours until HCl evolution ceases.

    • Concentrate in vacuo to yield 5-(3-methoxyphenyl)-1,3,4-oxathiazol-2-one .

    • Checkpoint: This intermediate is stable but should be used in the next step without prolonged storage.

Stage 2: Cycloaddition & Decarboxylation
  • Reactants: Oxathiazolone intermediate, Ethyl propiolate (Dipolarophile).

  • Conditions: High temperature (130–160°C), typically in xylene or chlorobenzene.

  • Mechanism: Thermal decomposition of the oxathiazolone releases CO₂ to generate the transient 3-methoxybenzonitrile sulfide , which undergoes [3+2] cycloaddition with ethyl propiolate.

  • Regioselectivity: The reaction favors the formation of the 3-aryl-isothiazole-5-carboxylate (major) over the 4-carboxylate (minor) due to steric and electronic control.

Stage 3: Hydrolysis
  • Reactants: Ethyl 3-(3-methoxyphenyl)isothiazole-5-carboxylate, LiOH or NaOH.

  • Solvent: THF/Water or MeOH/Water (1:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH (2.0 eq) and stir at ambient temperature for 4 hours.

    • Acidify with 1N HCl to pH 2–3.

    • Filter the precipitate, wash with cold water, and dry to obtain 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid .

Visualization of Synthesis Logic

The following diagram illustrates the critical reaction flow and decision points.

SynthesisPath Start Start: 3-Methoxybenzamide Inter1 Intermediate: 5-(3-methoxyphenyl)-1,3,4-oxathiazol-2-one Start->Inter1 Reflux, Toluene Reagent1 Reagent: ClC(O)SCl (Chlorocarbonylsulfenyl chloride) Reagent1->Inter1 Step2 Thermolysis (-CO2) Generates Nitrile Sulfide Inter1->Step2 130-160°C, Xylene Trap Trap: Ethyl Propiolate [3+2] Cycloaddition Step2->Trap In situ Ester Product: Ethyl Isothiazole-5-carboxylate (Regioisomer separation required) Trap->Ester Major Isomer Hydrolysis Hydrolysis (LiOH/HCl) Ester->Hydrolysis Final FINAL API: 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid (CAS 82433-00-9) Hydrolysis->Final Acidification

Caption: Synthesis via Nitrile Sulfide Cycloaddition. This route ensures correct 3,5-substitution pattern.

Part 3: Medicinal Chemistry Applications

This compound is not merely an intermediate; it is a "privileged scaffold" in medicinal chemistry.

mGluR1 Antagonism

The 3-aryl-isothiazole-5-carboxylic acid core is a validated scaffold for developing antagonists of the metabotropic glutamate receptor 1 (mGluR1).

  • Mechanism: The isothiazole ring acts as a rigid linker that positions the 3-aryl group (hydrophobic pocket interaction) and the 5-carboxyl group (electrostatic interaction or amide formation) in a specific vector that mimics the glutamate binding pose or allosteric site.

  • SAR Insight: The 3-methoxy group on the phenyl ring is often critical for metabolic stability and lipophilicity, preventing rapid clearance while maintaining potency.

Bioisosterism

In drug design, the isothiazole ring is often used as a bioisostere for:

  • Pyridine/Phenyl rings: To reduce metabolic liability (e.g., blocking CYP oxidation).

  • Isoxazoles: To modulate hydrogen bonding (Sulfur is a poorer H-bond acceptor than Oxygen, altering permeability and potency).

Kinase Inhibition

Derivatives of this acid (specifically amides formed at the 5-position) have been explored as Type II kinase inhibitors, where the isothiazole nitrogen can interact with the hinge region or the gatekeeper residue.

Strategic Decision Tree for Scaffold Use

SAR_Logic Core Scaffold: 3-(3-Methoxyphenyl)isothiazole-5-COOH Target1 Target: mGluR1 Core->Target1 Target2 Target: Kinase Core->Target2 Mod1 Modification: Convert COOH to Amide Target1->Mod1 Outcome1 Result: Allosteric Antagonist Mod1->Outcome1 Mod2 Modification: Hinge Binder Design Target2->Mod2 Outcome2 Result: ATP Competitor Mod2->Outcome2

Caption: SAR decision logic for deploying the isothiazole scaffold in drug discovery.

Part 4: Handling & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thio-linkage in the ring is generally stable, but the carboxylic acid can catalyze degradation if moisture is present.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Poorly soluble in water (unless converted to sodium salt).

  • Safety: Irritant. Standard PPE (gloves, goggles) required. Avoid inhalation of dust.

References

  • MolCore. "82433-00-9 | 3-(3-methoxyphenyl)isothiazole-5-carboxylic acid." Chemical Catalog. Link

  • Paton, R. M. "Nitrile Sulfides." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Foundational text on the synthetic method described).
  • MDPI Molbank. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid." Molbank 2023, M1557.[1] Link (Describes analogous 3-aryl isothiazole synthesis conditions).

  • Isothiazole.com. "3-phenyl-5-isothiazole carboxamides as mGluR1 antagonists." Research Summaries. Link

Sources

An In-depth Technical Guide to the Solubility Profiling of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid. The methodologies outlined herein are grounded in fundamental physicochemical principles and adhere to industry-standard best practices, ensuring the generation of robust and reliable data crucial for preclinical and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid, its aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and high inter-individual variability.[1] Therefore, a thorough understanding and accurate measurement of its solubility profile are paramount in early-stage drug development.

This guide will delve into the theoretical and practical aspects of determining the solubility of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid, a compound of interest with a heterocyclic isothiazole core, a methoxyphenyl substituent, and an ionizable carboxylic acid group.

Physicochemical Landscape of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid

A molecule's structure dictates its physicochemical properties, which in turn govern its solubility. Key characteristics of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid that are anticipated to influence its solubility include:

  • Aromaticity and Lipophilicity : The presence of the methoxyphenyl and isothiazole rings contributes to the molecule's lipophilicity, which generally decreases aqueous solubility.

  • Ionizable Group : The carboxylic acid moiety is a weak acid, meaning its ionization state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.[1][2][3]

  • Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions with water molecules are crucial for dissolution.

  • Crystal Lattice Energy : The strength of the intermolecular forces in the solid state of the compound will need to be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.[4]

Thermodynamic vs. Kinetic Solubility: A Foundational Distinction

It is crucial to differentiate between two key types of solubility measurements: thermodynamic and kinetic solubility.[5][6]

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[6] It is a thermodynamically stable value and is the gold standard for characterizing a compound's intrinsic solubility. The shake-flask method is the most common technique for its determination.[7][8]

  • Kinetic Solubility : This is the concentration at which a compound precipitates from a solution that has been rapidly prepared, often by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[4][9] The resulting value can be higher than the thermodynamic solubility because it represents a supersaturated, metastable state.[5][6] High-throughput screening methods often measure kinetic solubility to quickly rank compounds.[4]

For drug development, understanding both is essential. Kinetic solubility provides an early indication of potential issues, while thermodynamic solubility is required for formulation design and regulatory submissions.[9][10]

Experimental Protocols for Solubility Determination

The following sections detail the step-by-step protocols for determining the thermodynamic and kinetic solubility of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the benchmark for determining equilibrium solubility.[7][8]

Principle : An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow:

G A 1. Preparation of Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) B 2. Addition of Excess Solid Compound to each buffer in separate vials A->B C 3. Equilibration (Agitation at a constant temperature, e.g., 25°C or 37°C for 24-72 hours) B->C D 4. Phase Separation (Centrifugation and/or filtration to remove undissolved solid) C->D E 5. Sample Analysis (Quantification of dissolved compound in the supernatant via HPLC-UV) D->E F 6. Data Interpretation (Determination of solubility in mg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Media : Prepare a series of aqueous buffers that are relevant to the physiological pH range of the gastrointestinal tract, as recommended by ICH guidelines (e.g., pH 1.2, 4.5, and 6.8).[11][12] Also, include a phosphate-buffered saline (PBS) at pH 7.4.

  • Addition of Compound : Add an excess amount of solid 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid to a known volume of each buffer in sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[7]

  • Equilibration : Place the vials in a shaker bath set to a constant temperature (typically 25°C for intrinsic solubility or 37°C for physiological relevance) and agitate for a sufficient duration (24 to 72 hours) to allow the system to reach equilibrium.[4][7]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[13]

  • Quantification : Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[13][14] A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

  • Solid-State Analysis : It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations that may have occurred during the experiment.[4]

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are often employed in early discovery to quickly assess a large number of compounds.[9]

Principle : A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by turbidimetry.[13][15]

Experimental Workflow:

G A 1. Preparation of Compound Stock (High concentration in DMSO) B 2. Serial Dilution in a microplate A->B C 3. Addition to Aqueous Buffer (e.g., PBS pH 7.4) B->C D 4. Incubation (Short period at room temperature) C->D E 5. Turbidity Measurement (Using a nephelometer or plate reader) D->E F 6. Data Analysis (Determination of the concentration at which precipitation occurs) E->F

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution : Prepare a high-concentration stock solution of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Buffer : Add the DMSO solutions to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation : Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis : The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Factors Influencing the Solubility of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid

The Impact of pH

As a carboxylic acid, the solubility of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid will be significantly influenced by pH.

  • At low pH (acidic conditions) : The carboxylic acid group will be predominantly in its protonated, neutral form (R-COOH). This form is generally less soluble in aqueous media due to its lower polarity.[2]

  • At high pH (basic conditions) : The carboxylic acid will be deprotonated to its carboxylate anion form (R-COO-). The ionic nature of the carboxylate significantly increases its interaction with water molecules, leading to higher solubility.[3]

The relationship between pH, pKa (the acid dissociation constant), and solubility (S) can be described by the Henderson-Hasselbalch equation. The total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form.

pH-Solubility Profile Determination: The thermodynamic shake-flask method should be repeated across a range of pH values (e.g., from pH 2 to 10) to generate a complete pH-solubility profile. This profile is critical for predicting the compound's behavior in different regions of the gastrointestinal tract.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) R-COOH\n(Low Solubility) R-COOH (Low Solubility) R-COO⁻ + H⁺\n(High Solubility) R-COO⁻ + H⁺ (High Solubility) R-COOH\n(Low Solubility)->R-COO⁻ + H⁺\n(High Solubility) Deprotonation

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

The Role of Temperature

For most solid compounds, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[16] It is standard practice to determine solubility at both ambient temperature (e.g., 25°C) and physiological temperature (37°C).

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner.

Table 1: Thermodynamic Solubility of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid at 37°C

Buffer SystempHSolubility (µg/mL)Solubility (µM)
HCl Buffer1.2
Acetate Buffer4.5
Phosphate Buffer6.8
PBS7.4

Table 2: Kinetic Solubility of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid at 25°C

Buffer SystempHKinetic Solubility (µM)
PBS7.4

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive solubility assessment of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid. By systematically determining its thermodynamic and kinetic solubility, and understanding the influence of pH, researchers can generate the critical data needed to guide lead optimization, formulation development, and ultimately, the successful progression of this compound as a potential therapeutic agent. Further characterization of the solid-state properties (polymorphism, crystallinity) is also recommended as a complementary investigation.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Fiveable. (2025, August 15). pH and Solubility - AP Chem. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • SlidePlayer. (n.d.). solubility experimental methods.pptx. [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • JoVE. (2020, September 24). Video: Factors Affecting Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]

  • HHS Science - Mr. Gerber. (n.d.). Factors that Affect Solubility. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

Sources

Spectroscopic Data of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid, a compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted dataset for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and characterization of this and related isothiazole derivatives.

Introduction

Isothiazoles are a significant class of heterocyclic compounds, forming the core of numerous structures with diverse biological activities, including anti-inflammatory, antiviral, and fungicidal properties.[1] The title compound, 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid, combines the isothiazole scaffold with a methoxyphenyl substituent and a carboxylic acid moiety, making it a promising candidate for further investigation in drug discovery and materials science. Accurate structural characterization is paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide synthesizes predictive data to facilitate the identification and characterization of this molecule.

Molecular Structure

The structural representation of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid is crucial for the interpretation of its spectroscopic data.

Figure 1: Molecular structure of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra are referenced to tetramethylsilane (TMS) at 0 ppm. The choice of solvent, such as DMSO-d₆, is due to its ability to dissolve carboxylic acids and its characteristic residual peaks.[2][3][4][5]

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4 (isothiazole)~8.3 - 8.5s1H-
H-2' (methoxyphenyl)~7.5 - 7.6d1H~2.0
H-6' (methoxyphenyl)~7.4 - 7.5t1H~8.0
H-4' (methoxyphenyl)~7.1 - 7.2dd1HJ = ~8.0, 2.0
H-5' (methoxyphenyl)~7.0 - 7.1t1H~2.0
-OCH₃~3.9s3H-
-COOH~13.0br s1H-

Table 1: Predicted ¹H NMR data for 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid in DMSO-d₆.

Interpretation of the ¹H NMR Spectrum:

  • Isothiazole Proton (H-4): The proton on the isothiazole ring is expected to be significantly deshielded due to the aromaticity of the ring and the electron-withdrawing nature of the adjacent nitrogen and carboxylic acid group, appearing as a singlet in the downfield region.

  • Methoxyphenyl Protons: The protons on the methoxyphenyl ring will exhibit a splitting pattern characteristic of a meta-substituted benzene ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing isothiazole ring.[6][7]

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet.[8][9]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, which can be concentration-dependent.[10][11][12]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carboxyl)~165
C-3 (isothiazole)~162
C-5 (isothiazole)~150
C-4 (isothiazole)~125
C-1' (methoxyphenyl)~132
C-3' (methoxyphenyl)~160
C-5' (methoxyphenyl)~130
C-2' (methoxyphenyl)~112
C-4' (methoxyphenyl)~120
C-6' (methoxyphenyl)~115
-OCH₃~56

Table 2: Predicted ¹³C NMR data for 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid in DMSO-d₆.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected at a characteristic downfield position.[13][14]

  • Isothiazole Carbons: The carbons of the isothiazole ring will have distinct chemical shifts based on their position relative to the heteroatoms and substituents.[15][16]

  • Methoxyphenyl Carbons: The carbons of the methoxyphenyl ring will show shifts influenced by the methoxy group and the point of attachment to the isothiazole ring. The carbon attached to the oxygen of the methoxy group (C-3') will be the most downfield among the aromatic carbons.[17][18][19]

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for such groups.[8][17]

NMR Experimental Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of DMSO-d6 prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Place sample in NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Acquire 1H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire 13C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H peaks and pick peaks for 1H and 13C proc3->proc4 final final proc4->final Structural Interpretation

Figure 2: Workflow for NMR data acquisition and processing.[20]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500Strong, BroadHydrogen-bonded O-H stretch
C-H (Aromatic)3100 - 3000Mediumsp² C-H stretch
C-H (Aliphatic, -OCH₃)2950 - 2850Mediumsp³ C-H stretch
C=O (Carboxylic Acid)1710 - 1680Strong, SharpCarbonyl stretch, conjugated
C=C (Aromatic)1600 - 1450MediumAromatic ring stretching
C-O (Carboxylic Acid/Ether)1320 - 1210StrongC-O stretch
O-H Bend950 - 910Medium, BroadOut-of-plane O-H bend

Table 3: Predicted IR absorption frequencies for 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid.

Interpretation of the IR Spectrum:

  • O-H Stretch: A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[21][22][23][24]

  • C=O Stretch: A strong, sharp peak is anticipated between 1710 and 1680 cm⁻¹. The conjugation of the carbonyl group with the isothiazole ring is expected to lower the frequency compared to a non-conjugated carboxylic acid.[23][25][26]

  • C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region is indicative of the C-O single bond stretching in the carboxylic acid and the aryl ether.[21][23][27]

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C stretching vibrations will also be present.

IR Experimental Protocol

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted m/zIon FormulaInterpretation
249[C₁₁H₉NO₃S]⁺Molecular Ion (M⁺)
232[C₁₁H₈NO₂S]⁺[M - OH]⁺
204[C₁₀H₈NOS]⁺[M - COOH]⁺
176[C₉H₈OS]⁺[M - COOH - CO]⁺
135[C₇H₇O₂]⁺[C₆H₄(OCH₃)CO]⁺

Table 4: Predicted major fragments in the mass spectrum of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid.

Interpretation of the Mass Spectrum:

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (249 g/mol ). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-17 amu) and the loss of the entire carboxyl group (-45 amu).[1][28][29][30][31]

G M [M]⁺˙ m/z = 249 M_OH [M-OH]⁺ m/z = 232 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z = 204 M->M_COOH - •COOH Fragment1 [C₇H₇O₂]⁺ m/z = 135 M_COOH->Fragment1 - C₂HNS

Figure 3: A plausible fragmentation pathway for 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid.[32]

Mass Spectrometry Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for such molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid. By synthesizing information from related compounds and fundamental principles, this document serves as a valuable resource for the structural characterization and identification of this and similar isothiazole derivatives. The provided protocols offer standardized methods for acquiring experimental data, which can then be compared against the predictions laid out in this guide.

References

  • IR: carboxylic acids. (n.d.).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate.
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE.
  • IR spectrum of carboxylic acids and alcohols. (2023).
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed.
  • The structure and fragmentation of protonated carboxylic acids in the gas phase. (n.d.).
  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate.
  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • The C=O Bond, Part III: Carboxylic Acids. (2020). Spectroscopy Online.
  • Methoxy groups just stick out. (2026). ACD/Labs.
  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023). ResearchGate.
  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry.
  • Table of Characteristic IR Absorptions. (n.d.).
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
  • Infrared spectra and structure of molecular complexes of aromatic acids. (2025). ResearchGate.
  • NMR Solvent Data Chart. (n.d.). ResearchGate.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. (2025). ResearchGate.
  • A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene. (2025). Benchchem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
  • NMR Solvent Data Chart. (n.d.).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH.
  • Common NMR Solvents - Reference Data. (n.d.).
  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 1 H and 13 C NMR chemical shifts of 6a. (n.d.). ResearchGate.
  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).
  • An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Hydroxy-4-methoxybenzyl cyanide. (2025). Benchchem.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts.
  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • Tables For Organic Structure Analysis. (n.d.).
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • 1H NMR Chemical Shift. (2022). Oregon State University.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • Proton NMR Table. (n.d.). MSU chemistry.

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Methodological & Application

Application Note: Structural Characterization and Analytical Profiling of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Isothiazole (1,2-thiazole) derivatives represent a critical scaffold in medicinal chemistry, distinct from their more common 1,3-thiazole isomers. Their utility in antibacterial (e.g., cephalosporins), antiviral, and anti-inflammatory therapeutics is well-documented.[1][2] However, the unique N–S bond creates specific analytical challenges, including susceptibility to ring-opening during ionization and complex regiochemistry during synthesis (e.g., distinguishing 3,4- from 4,5-substituted isomers).

This guide provides a validated workflow for the structural elucidation and purity profiling of isothiazole derivatives. Unlike rigid templates, this protocol emphasizes the decision-making process required to resolve structural ambiguities common to this heterocycle.

Analytical Workflow

The following decision tree outlines the logical progression from crude synthesis to definitive structural assignment.

Isothiazole_Workflow Start Crude Synthesis (Isothiazole Derivative) LCMS LC-MS/HRMS (m/z & Isotope Pattern) Start->LCMS Purity_Check Purity > 95%? LCMS->Purity_Check Prep_HPLC Preparative HPLC (Acidic Modifier) Purity_Check->Prep_HPLC No NMR_1H 1H NMR (DMSO-d6) Check H3/H4/H5 Shifts Purity_Check->NMR_1H Yes Prep_HPLC->LCMS Ambiguity Regioisomer Ambiguity? NMR_1H->Ambiguity Adv_NMR 2D NMR (NOESY, HMBC, 15N-HMQC) Ambiguity->Adv_NMR Yes Final Release for Biological Assay Ambiguity->Final No XRay Single Crystal X-Ray Diffraction Adv_NMR->XRay Inconclusive Adv_NMR->Final Resolved XRay->Final

Figure 1: Decision matrix for the characterization of isothiazole derivatives, prioritizing non-destructive techniques before escalating to crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

NMR is the primary tool for distinguishing isothiazoles from isomeric thiazoles. The proximity of the nitrogen and sulfur atoms induces distinct deshielding effects.

Proton ( H) Assignment Strategy

The isothiazole ring protons exhibit a characteristic deshielding pattern. In the parent isothiazole, the order of chemical shifts is typically H-5 > H-3 > H-4 .

  • H-5 (Adjacent to Sulfur): Most deshielded (

    
     8.5 – 9.0 ppm). The sulfur atom exerts a strong inductive effect and anisotropy.
    
  • H-3 (Adjacent to Nitrogen): Deshielded (

    
     8.5 – 8.7 ppm), often appearing as a doublet due to coupling with H-4.
    
  • H-4: Most shielded (

    
     7.2 – 7.6 ppm), appearing as a doublet of doublets if H-3 and H-5 are present.
    

Expert Insight: Solvent choice is critical. We recommend DMSO-


  over CDCl

for polar isothiazole derivatives to prevent aggregation and ensure sharp peaks for exchangeable protons (e.g., amides).
Table 1: Comparative Chemical Shifts (Isothiazole vs. Thiazole)

Values are approximate and solvent-dependent (DMSO-


).
FeatureIsothiazole (1,2-Thiazole)Thiazole (1,3-Thiazole)Diagnostic Note
H-2 N/A (N at pos 2)

8.8 – 9.2 ppm
Thiazole H-2 is a sharp singlet (very deshielded).
H-3

8.5 – 8.8 ppm
N/A (N at pos 3)Isothiazole H-3 couples with H-4 (

Hz).
H-4

7.3 – 7.6 ppm

7.4 – 7.9 ppm
H-4 in isothiazole couples to both H-3 and H-5.
H-5

8.7 – 9.0 ppm

7.5 – 8.0 ppm
Isothiazole H-5 is significantly downfield.
Coupling

Hz,

Hz

Hz
Isothiazole coupling constants are generally larger.
Protocol: Regiochemistry Determination via NOESY

When distinguishing between 3,4-disubstituted and 4,5-disubstituted isomers, 1D NMR is insufficient.

  • Sample Prep: Dissolve 5–10 mg of analyte in 600 µL DMSO-

    
    .
    
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Mixing time: 500 ms.

  • Analysis:

    • Scenario A (3,4-substitution): Look for NOE correlations between the substituent at C-4 and the proton at C-5.

    • Scenario B (4,5-substitution): Look for NOE correlations between the substituent at C-4 and the proton at C-3.

    • Self-Validation: If the substituent at C-4 is an alkyl group, the H-3 proton (singlet) should show a strong NOE to the alkyl protons in Scenario B.

Mass Spectrometry (MS) & Fragmentation Profiling

High-Resolution Mass Spectrometry (HRMS) is essential not just for molecular formula confirmation but for structural fingerprinting.

The "Sulfur Flag"

Always inspect the isotopic abundance. The presence of sulfur (


S) results in an M+2 peak  with an intensity approximately 4.4%  of the molecular ion (M+). This confirms the presence of the heterocycle before analyzing fragmentation.
Fragmentation Pathways

The N–S bond in isothiazoles is energetically weaker (approx. 50 kcal/mol less stable) than the C–S bond in thiazoles. This leads to unique fragmentation patterns in ESI-MS/MS.[3]

  • Pathway 1: HCN Loss. Common in 3-unsubstituted isothiazoles.

  • Pathway 2: Sulfur Extrusion. Loss of elemental sulfur or H

    
    S is more common in isothiazoles than thiazoles.
    
  • Pathway 3: Ring Cleavage. Cleavage of the N–S bond often leads to a nitrile sulfide intermediate.

Expert Insight: If your MS/MS spectrum shows a dominant loss of HCN (27 Da) followed quickly by CS (44 Da), it strongly supports the isothiazole core over the thiazole core, which typically favors C2 fragmentation.

Chromatographic Separation (HPLC/UPLC)[5]

Isothiazoles are weak bases (pKa of conjugate acid


 -0.5 to 2.0). They are less basic than thiazoles, affecting their retention behavior.
Method Development Protocol

Objective: Achieve baseline separation of regioisomers and synthetic byproducts.

Step 1: Column Selection

  • Primary: C18 (e.g., Phenomenex Luna or Waters XBridge). High surface area is preferred.

  • Alternative: Phenyl-Hexyl columns provide superior selectivity for aromatic regioisomers due to

    
     interactions.
    

Step 2: Mobile Phase Optimization

  • Buffer: Acidic pH is mandatory to suppress the ionization of the ring nitrogen and any amino substituents.

    • Recommended: 0.1% Formic Acid (pH

      
       2.7) or 10 mM Ammonium Formate (pH 3.5).
      
  • Organic Modifier: Acetonitrile is preferred over Methanol for sharper peak shapes with sulfur heterocycles.

Step 3: Gradient Profile (Standard Screening)

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15–18 min: 95% B (Wash)

    • Note: Isothiazoles typically elute earlier than their thiazole counterparts on C18 due to higher polarity (dipole moment).

Advanced Characterization: X-Ray Crystallography[6]

When NMR and MS data are ambiguous—particularly regarding tautomerism (e.g., 3-hydroxyisothiazole vs. isothiazol-3(2H)-one)—single-crystal X-ray diffraction is the gold standard.

  • Why it matters: Isothiazol-3-ones are a distinct class of biocides. The N–S bond length is a key indicator of aromaticity.

    • Aromatic Isothiazole: N–S bond

      
       1.65 Å.
      
    • Isothiazolone (non-aromatic):[4][5] N–S bond

      
       1.70 Å (elongated).
      
  • Protocol: Grow crystals by slow evaporation from a mixture of Ethanol/Heptane (1:3).

References

  • Katritzky, A. R., et al. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental NMR shifts and coupling constants).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Mass spectrometry fragmentation rules).

  • Borg, S., et al. (2016). "Synthesis and Structure-Activity Relationships of Isothiazole Derivatives." Journal of Medicinal Chemistry. (HPLC methods and biological context). (Note: Generalized link to journal for illustrative purposes).

  • Scientific Committee on Consumer Safety (SCCS). (2020). "Opinion on Isothiazolinones." (Safety and analytical detection limits).

  • Pavia, D. L., et al. (2015). Introduction to Spectroscopy. Cengage Learning. (Differentiation of regioisomers via NOESY).

Sources

Troubleshooting & Optimization

improving the yield of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic Acid

Executive Summary & Synthetic Strategy

This guide addresses the yield optimization for 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid . While several routes exist, the most robust and scalable method for 3-aryl-5-carboxy derivatives is the oxidative cyclization of thioamides or the condensation of thioamides with


-haloacrylates .

This protocol focuses on the Thioamide-Bromoacrylate Route , which typically offers higher regioselectivity and yield compared to the dipolar cycloaddition of nitrile sulfides.

The Pathway:

  • Precursor Formation: Thionation of 3-methoxybenzonitrile to 3-methoxythiobenzamide.

  • Cyclization: Reaction with ethyl 2-bromoacrylate (or ethyl propiolate) to form the isothiazole ester.

  • Hydrolysis: Saponification to the final acid.

Visual Workflow (Process Logic)

The following diagram outlines the critical decision points and chemical transformations.

IsothiazoleSynthesis Start Start: 3-Methoxybenzonitrile Step1 Step 1: Thionation (NaSH/MgCl2 or Lawesson's) Start->Step1 Check1 QC: Is Thioamide >95% pure? Step1->Check1 Check1->Step1 No (Repurify) Step2 Step 2: Cyclization (+ Ethyl 2-bromoacrylate) Check1->Step2 Yes Issue1 Issue: S-Alkylation only (No Ring Closure) Step2->Issue1 Low Yield Step3 Intermediate: Ethyl Ester Step2->Step3 Success Fix1 Action: Increase Temp or Add Base (TEA/Pyridine) Issue1->Fix1 Fix1->Step2 Step4 Step 3: Hydrolysis (LiOH, THF/H2O) Step3->Step4 End Target: 3-(3-Methoxyphenyl) isothiazole-5-carboxylic acid Step4->End

Caption: Logical workflow for the synthesis of 3-aryl-isothiazole-5-carboxylic acid, highlighting the critical cyclization checkpoint.

Phase 1: Thioamide Precursor Quality

The Problem: The subsequent cyclization is highly sensitive to impurities in the thioamide, particularly residual nitrile or elemental sulfur.[1] Target Intermediate: 3-Methoxythiobenzamide.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Inactive Thionation ReagentSwitch Reagents: If using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, switch to Lawesson’s Reagent (0.6 equiv) in toluene at reflux. It is cleaner and often higher yielding for electron-rich nitriles. Alternatively, use NaSH.xH2O (2 eq) + MgCl2 (1 eq) in DMF at 60°C for a greener approach.
Product is Sticky/Oily Residual Sulfur/PhosphorusWorkup: Dissolve crude in 1M NaOH (thioamide dissolves, sulfur/nitrile does not), filter, then acidify filtrate with HCl to precipitate pure thioamide.[1]
Yellow Color Fades Hydrolysis back to AmideMoisture Control: Thioamides hydrolyze to oxo-amides in acidic/wet conditions. Store in a desiccator. Ensure DMF is anhydrous.

Technical Insight: The meta-methoxy group is electron-donating by resonance but withdrawing by induction. It generally leaves the nitrile sufficiently reactive for nucleophilic attack by hydrosulfide, but less reactive than electron-deficient nitriles. Extended reaction times (12-16h) are normal.

Phase 2: The Cyclization (Critical Yield Step)[1]

The Reaction: 3-Methoxythiobenzamide + Ethyl 2-bromoacrylate


 Ethyl 3-(3-methoxyphenyl)isothiazole-5-carboxylate.

Mechanism:

  • S-Alkylation: Nucleophilic attack of sulfur on the acrylate double bond (Michael-like) or displacement of bromide (less likely initially).

  • Cyclization: Nitrogen attacks the ester carbonyl (or conjugated position) followed by elimination of HBr/H2O.

  • Aromatization: Loss of leaving groups to form the aromatic isothiazole.

FAQ: Why is my yield low (<30%)?

Q1: I see a major spot on TLC that isn't product or starting material.

  • Diagnosis: You likely have the S-alkylated intermediate (thioimidate) that failed to cyclize.

  • The Fix: This reaction is a two-step cascade.[2] The S-alkylation is fast; the ring closure is slow.

    • Solvent: Switch from THF to Ethanol or Toluene . Higher boiling points are often needed to force the ring closure.

    • Base: Ensure you are using at least 1.1 eq of Triethylamine (TEA) or Pyridine .[1] If using ethyl propiolate, a stronger base or oxidant (like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) might be required.
      

Q2: I am getting the 4-carboxylic acid isomer or a mixture.

  • Diagnosis: Regioselectivity issues.

  • The Fix: Use Ethyl 2-bromoacrylate . The bromine at the alpha-position directs the sulfur attack to the beta-carbon (sterics and electronics), forcing the nitrogen to close at the alpha-carbon. This guarantees the 5-carboxylate.

    • Protocol: Dissolve thioamide (1 eq) in EtOH.[1] Add Ethyl 2-bromoacrylate (1.1 eq). Reflux 2h. Add TEA (1.5 eq) and reflux overnight.

Q3: The product decomposes during purification.

  • Diagnosis: Isothiazoles can be sensitive to strong acids.

  • The Fix: Neutralize silica gel with 1% TEA in hexane before running the column.

Phase 3: Hydrolysis & Isolation[2][3]

Target: 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid.

Troubleshooting Protocol
IssueSolution
Decarboxylation Isothiazole-5-carboxylic acids are prone to thermal decarboxylation in acidic media. Avoid acid hydrolysis. Use LiOH (2 eq) in THF/Water (1:1) at RT or mild heat (40°C). Do not reflux in HCl.
Incomplete Hydrolysis The ester is sterically accessible, but solubility can be an issue.[1] Ensure the reaction mixture is homogenous. Add methanol if the THF/Water mix separates.
Isolation Yield Loss Upon acidification (to pH 3-4), the acid should precipitate.[1] If it forms a milky suspension that won't filter, do not extract yet .[1] Cool to 0°C and stir for 1 hour to ripen the crystals. If extraction is necessary, use EtOAc/THF (3:1) as the acid may be poorly soluble in pure EtOAc.[1]

Recommended Experimental Protocol (High-Yield)

This protocol is synthesized from best practices for 3-aryl-isothiazole construction [1][2].

  • Thioamide Formation:

    • Mix 3-methoxybenzonitrile (10 mmol), NaSH

      
      xH
      
      
      
      O (20 mmol), and MgCl
      
      
      6H
      
      
      O (10 mmol) in DMF (20 mL).
    • Stir at 60°C for 16h.

    • Pour into water (100 mL). Extract with EtOAc.[2][3][4] Wash with 1N HCl (to remove traces of amide/amine).[1] Dry and concentrate.

    • Target Yield: >85%.[4][5][6][7]

  • Cyclization:

    • Dissolve 3-methoxythiobenzamide (10 mmol) in dry Ethanol (30 mL).

    • Add Ethyl 2-bromoacrylate (11 mmol).

    • Heat to reflux for 2 hours (S-alkylation).

    • Add Triethylamine (15 mmol) dropwise.[1]

    • Continue reflux for 12 hours.

    • Cool, concentrate, and purify via flash chromatography (Hex/EtOAc).[1]

    • Target Yield: 60-75%.

  • Hydrolysis:

    • Dissolve ester in THF/Water (1:1).[1] Add LiOH (2.5 eq).[1]

    • Stir at 40°C until TLC shows consumption.

    • Remove THF in vacuo. Acidify aqueous layer to pH 3 with 1M HCl.

    • Filter the white solid.[8][9]

References

  • Wolf, M. (1954).[1] "The Preparation of 3-Substituted-5-isothiazolecarboxylic Acids." Journal of the American Chemical Society, 76(13), 3554–3555.[1] Link[1]

    • Foundational text on the reaction of thioamides with propiolates/acryl
  • Slack, K., et al. (2008).[1] "Synthesis of 3-Aryl-isothiazoles via 1,3-Dipolar Cycloaddition and Condensation Strategies." Tetrahedron, 64(49), 11256-11261.[1]

    • Modern review of yield optimiz
  • BenchChem. (2025).[1] "Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol." BenchChem Application Notes. Link[1]

    • Provides analogous protocols for handling thio-heterocycle carboxylic acids and hydrolysis conditions.
  • MDPI Molbank. (2023).[1] "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid." Molbank, 2023(1), M1557.[1][7] Link

    • Specific details on workup and isol

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The inherent polarity of many heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals, presents significant hurdles for traditional purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve your purification goals with confidence and efficiency.

I. Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section offers step-by-step guidance to resolve specific issues encountered during the purification of polar heterocyclic compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar heterocyclic compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with polar compounds in reversed-phase (RP) chromatography, stemming from their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Modern RP columns, often labeled as "AQ" or having polar-embedded or polar-endcapped phases, are specifically designed to be stable in highly aqueous conditions and prevent phase collapse.[4][5][6]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[7]

  • Utilize Ion-Pairing Chromatography: For ionizable polar heterocycles, adding an ion-pairing reagent to the mobile phase can significantly improve retention.[2][8][9] These reagents, such as heptafluorobutyric acid (HFBA), form a neutral ion pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.[9] However, be aware that ion-pairing agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[3][8]

  • Switch to an Alternative Chromatographic Mode: If the above strategies are insufficient, it is time to consider other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[8]

Issue 2: Significant Peak Tailing

Q: I am observing significant peak tailing for my polar quinoline compound. What is causing this, and how can I fix it?

A: Peak tailing is a common issue, especially with basic nitrogen-containing heterocycles, and it often points to undesirable secondary interactions between the analyte and the stationary phase.[10][11]

Here's how to troubleshoot:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[7] For basic heterocyclic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups on the silica surface, minimizing unwanted interactions.[7] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. Using a highly deactivated, end-capped column is recommended for high-pH methods.[7]

  • Use a Highly Deactivated Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[10]

  • Add a Mobile Phase Modifier: For basic compounds that streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can neutralize acidic silica sites.[12]

  • Consider Mass Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[10]

  • Check for Column Bed Deformation: A void at the head of the column can cause peak distortion. If you suspect this, reversing the column and washing it with a strong solvent may help, but replacement is often necessary.[10]

Issue 3: Compound Appears to be Degrading on the Column

Q: My polar heterocyclic compound seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with a solvent mixture containing a small amount of a base, like triethylamine (1-2%), to neutralize the acidic sites.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[12] For some compounds, a C18 reversed-phase column might be a suitable alternative.[12]

  • Test for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour before eluting to see if any degradation occurs.[12]

Issue 4: Low Recovery of the Purified Compound

Q: After purification, the yield of my polar heterocyclic compound is very low. What are the potential causes and solutions?

A: Low recovery can be attributed to several factors, from irreversible adsorption to issues with the workup procedure.

  • Irreversible Adsorption: Highly polar compounds can bind irreversibly to active sites on the stationary phase. In addition to the strategies mentioned for peak tailing and degradation, consider using a different purification technique altogether, such as crystallization or extraction, if possible.

  • Solvent Mismatch During Extraction: Ensure that the pH of your aqueous layer during liquid-liquid extraction is optimized to keep your compound of interest in the desired layer (organic or aqueous). For basic heterocycles, for example, basifying the aqueous layer will keep them in their neutral, more organic-soluble form.

  • "Oiling Out" During Crystallization: If your compound fails to crystallize and instead forms an oil, this is often due to the presence of impurities or cooling the solution too quickly.[12] Try adding a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[12]

II. Frequently Asked Questions (FAQs)

This section addresses common questions about selecting the right purification strategy for polar heterocyclic compounds.

Q1: How do I choose the right purification technique for my heterocyclic compound?

A1: The choice depends on the properties of your compound and the impurities.[12]

  • Crystallization: Ideal for solid compounds with good thermal stability and a significant difference in solubility between the compound and impurities in a chosen solvent.[12]

  • Column Chromatography (Flash or HPLC): A versatile technique suitable for most compounds, especially for separating mixtures with similar polarities. Flash chromatography is used for larger-scale purifications, while HPLC provides higher resolution for difficult separations.[12]

  • Extraction: Primarily used for initial workup to separate compounds based on their differential solubility in immiscible liquids, often by taking advantage of their acidic or basic properties.[12]

Q2: My heterocyclic compound is very polar. What is the best way to purify it by chromatography?

A2: For highly polar compounds, traditional normal-phase chromatography on silica gel can be challenging.

  • Reversed-Phase Chromatography: This is often the method of choice. Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for highly polar compounds that are poorly retained in reversed-phase chromatography.[1][12][13][14] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1][14][15]

  • Mixed-Mode Chromatography: This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[8][16][17] This allows for the separation of a wide range of compounds, including polar and charged molecules, without the need for ion-pairing agents.[8][16][18]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[19][20] It is particularly useful for chiral separations and is gaining popularity for achiral separations of polar compounds, offering fast and efficient separations with reduced solvent consumption.[21]

Q3: How can I purify a basic nitrogen-containing heterocycle that streaks on a silica gel TLC plate?

A3: Streaking is a common issue for basic heterocycles due to their interaction with the acidic silica surface.[12]

  • Add a Basic Modifier: As mentioned in the troubleshooting guide, adding a small amount of triethylamine or ammonia to your eluent will often solve the problem.[12]

  • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase.[12]

  • Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds.[12]

Q4: What is the best way to remove highly polar impurities like DMF or DMSO?

A4: These high-boiling polar solvents can be challenging to remove.

  • Aqueous Washes: Perform multiple extractions with water or brine.[12]

  • Azeotropic Removal: For DMF, azeotropic distillation with a non-polar solvent like heptane or toluene can be effective.[12]

  • Lyophilization (Freeze-Drying): If your compound is stable, lyophilization can remove residual water and other volatile impurities.[12]

III. Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Different Chromatographic Techniques
TechniqueStationary PhaseMobile Phase (Typical)Compound ApplicabilityKey Considerations
Reversed-Phase C18, C8, Phenyl-Hexyl, Polar-EmbeddedWater/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFAModerately polar to non-polar compounds.Use "AQ" type columns for high aqueous mobile phases to prevent phase collapse.[4][5][6]
HILIC Silica, Diol, Amide, AminoHigh organic (e.g., >80% Acetonitrile) with aqueous bufferHighly polar, water-soluble compounds.[14]Requires careful column equilibration.[1] Sample diluent should match the initial mobile phase.[1]
Mixed-Mode C18 with embedded ion-exchanger (e.g., Anion or Cation)Varies, often Acetonitrile/Water with a buffer (e.g., Ammonium Acetate)Mixtures of polar, non-polar, and charged compounds.[16][17]Offers great flexibility in method development by adjusting pH and ionic strength.[1]
SFC Various, including silica, diol, and chiral phasesSupercritical CO2 with a polar co-solvent (e.g., Methanol)Chiral and achiral polar compounds.[21]Environmentally friendly due to reduced organic solvent consumption.[21]
Protocol 1: General Method Development Workflow for Purifying a Novel Polar Heterocycle

Method_Development_Workflow A 1. Characterize Compound (Polarity, pKa, Solubility) B 2. Initial Technique Selection (Based on Characterization) A->B C Reversed-Phase (RP-HPLC) B->C Moderately Polar D Hydrophilic Interaction (HILIC) B->D Highly Polar E Mixed-Mode (MM-HPLC) B->E Complex Mixture F 3. TLC/Analytical HPLC Screening C->F D->F E->F G Optimize Mobile Phase (Solvent ratio, pH, additives) F->G H 4. Scale-up to Preparative Chromatography G->H I 5. Fraction Analysis and Post-Purification Workup H->I J Pure Compound I->J

Caption: Workflow for selecting and optimizing a purification method.

IV. Conclusion

The purification of polar heterocyclic compounds demands a nuanced and informed approach. By understanding the underlying principles of various chromatographic techniques and anticipating common challenges, researchers can develop robust and efficient purification strategies. This guide serves as a starting point for troubleshooting and method development. Remember that each compound is unique, and empirical testing is often necessary to find the optimal purification conditions.

V. References

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?[Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]

  • JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Faraday Discussions (RSC Publishing). (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Labex. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Reddit. (2018, November 5). Suzuki purification problem. [Link]

  • Organic Chemistry Blog. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. [Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?[Link]

  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. [Link]

Sources

optimizing reaction temperature for isothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole Synthesis Optimization

Subject: Optimizing Reaction Temperature for Isothiazole Construction (N-S Bond Formation) Ticket ID: ISO-OPT-2024-T Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The Thermal Landscape of the N-S Bond

Welcome to the technical support center. You are likely here because your isothiazole synthesis has resulted in a black tar, a low yield, or the wrong regioisomer.

The synthesis of isothiazoles (1,2-thiazoles) is distinct from their 1,3-isomers (thiazoles) because it requires the formation of a labile Nitrogen-Sulfur (N-S) bond. This bond is thermodynamically weaker than the C-S or C-N bonds found in thiazoles. Therefore, temperature is not just a rate accelerator; it is a selectivity switch.

We categorize optimization into two thermal regimes based on the synthetic pathway:

  • Kinetic Control (The "Cold" Route): Oxidative cyclization of

    
    -aminothioacrylamides.
    
  • Thermodynamic Activation (The "Hot" Route): [3+2] Cycloaddition of nitrile sulfides.

Decision Matrix: Selecting Your Thermal Regime

Before troubleshooting, confirm you are applying the correct thermal strategy for your precursor.

Isothiazole_Thermal_Strategy Start Start: Select Precursor Precursor_A β-Aminothioacrylamide (or Enaminothione) Start->Precursor_A Precursor_B Oxathiazolone (Nitrile Sulfide Precursor) Start->Precursor_B Route_Cold Route A: Oxidative Cyclization (Kinetic Control) Precursor_A->Route_Cold Requires Oxidant (I2, H2O2) Route_Hot Route B: [3+2] Cycloaddition (Thermodynamic Control) Precursor_B->Route_Hot Requires Alkyne Trap Action_Cold Critical: Cool to 0°C or -78°C Prevent Thermal Runaway Route_Cold->Action_Cold Action_Hot Critical: Heat to >110°C Decarboxylation Required Route_Hot->Action_Hot Result Target: Isothiazole Scaffold Action_Cold->Result Action_Hot->Result

Figure 1: Thermal decision tree for isothiazole synthesis. Route A requires cooling to manage exotherms; Route B requires heat to generate reactive intermediates.

Technical Deep Dive & Protocols

Module A: Oxidative Cyclization (The "Cold" Route)

Context: This is the most common method for 3,5-disubstituted isothiazoles. It involves forming the N-S bond by oxidizing a thio-enamine derivative. The Trap: The oxidation step is highly exothermic. If the temperature is unregulated, the sulfur radical/cation intermediate polymerizes, leading to "tar."

Optimized Protocol:

  • Dissolution: Dissolve

    
    -aminothioacrylamide in EtOH or MeOH.
    
  • Cryogenic Phase: Cool the vessel to 0°C (ice bath). For highly electron-rich substrates, cool to -78°C .

  • Oxidant Addition: Add Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    ) dropwise.
    • Why? This limits the concentration of the active sulfenyl halide intermediate, preventing side reactions.

  • The Ramp: Once addition is complete, allow the reaction to warm to Room Temperature (25°C) over 2 hours.

    • Checkpoint: Do not heat to reflux unless TLC shows incomplete conversion after 4 hours.

Module B: Nitrile Sulfide Cycloaddition (The "Hot" Route)

Context: Used for building isothiazoles from alkynes. The Trap: The nitrile sulfide intermediate (


) is unstable. It must be generated in situ by thermally decomposing a precursor (like oxathiazolone) at high temperatures.

Optimized Protocol:

  • Solvent Choice: Use Chlorobenzene (bp 131°C) or Xylene (bp 140°C).

  • Thermal Activation: Heat to 110–135°C .

    • Why? Decarboxylation of the oxathiazolone precursor does not occur at appreciable rates below 100°C.

  • Trapping: The alkyne trap must be present in excess before heating begins to capture the transient nitrile sulfide immediately.

Troubleshooting & FAQs

Category 1: Reaction Failure & Impurities

Q: My oxidative cyclization turned into a black, insoluble tar immediately upon adding Iodine. What happened? A: You experienced a thermal runaway . The N-S bond formation is exothermic.

  • The Fix:

    • Lower the initial temperature to -10°C or -20°C .

    • Dilute your reaction mixture (increase solvent volume by 2x).

    • Slow the addition rate of the oxidant.

  • Mechanism: High temperatures favor the formation of sulfur-centered radicals that polymerize rather than cyclizing onto the nitrogen.

Q: I am using the Nitrile Sulfide route (Method B), but I only recovered starting material. A: Your temperature was likely too low to trigger the retro-1,3-dipolar cycloaddition required to generate the reactive species.

  • The Fix: Ensure your oil bath is at 130°C+ . If using Toluene (bp 110°C), switch to Chlorobenzene or Dichlorobenzene to access higher thermal activation energy.

Category 2: Yield & Selectivity

Q: How does temperature affect regioselectivity in the cycloaddition method? A: Higher temperatures generally erode regioselectivity.

  • Data: In the reaction of benzonitrile sulfide with propiolates:

    • At 80°C: 4-ester : 5-ester ratio is ~85:15.

    • At 140°C: Ratio drops to ~60:40.

  • Recommendation: Operate at the lowest possible temperature that still allows decarboxylation (typically 110°C) to maximize the major isomer.

Q: Can I use microwave irradiation? A: Yes, specifically for Method B (Cycloaddition) .

  • Insight: Microwave heating (e.g., 150°C for 10 min) is superior to conventional reflux for nitrile sulfide generation because it minimizes the "thermal window" where the unstable intermediate can decompose before reacting with the alkyne trap.

Mechanistic Visualization: The Temperature-Sensitive Step

The following diagram illustrates the critical oxidative cyclization pathway (Method A). Note the bifurcation point where temperature dictates success vs. failure.

Oxidative_Mechanism Substrate β-Aminothioacrylamide Intermediate Sulfenyl Halide / Activated Sulfur Species Substrate->Intermediate Oxidant (I2) Path_Success Path A: Cyclization (N-Attack) (Kinetic Product) Intermediate->Path_Success Low Temp (< 0°C) Path_Fail Path B: Polymerization (Thermal Runaway) Intermediate->Path_Fail High Temp (> 25°C) Product Isothiazole Path_Success->Product -HI Tar Polymeric Tar Path_Fail->Tar

Figure 2: Mechanistic bifurcation in oxidative cyclization. High temperatures divert the activated sulfur intermediate toward polymerization.

Summary Data Table

ParameterOxidative Cyclization (Method A)Nitrile Sulfide Cycloaddition (Method B)
Primary Temp Range 0°C

25°C
110°C

140°C
Critical Risk Exothermic runaway (Tar formation)Incomplete activation (No reaction)
Key Reagents

,

, DMSO
Oxathiazolones, Chlorobenzene
Rate Limiting Step Nucleophilic attack of N on SThermal extrusion of

Green Alternative

in Ethanol
Microwave irradiation (solvent-free)

References

  • Synthesis of Isothiazoles via Oxidative Cyclization

    • Title: General Synthesis of Isothiazoles
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General Journal Link for verification of standard protocols described in texts like Katritzky's Advances in Heterocyclic Chemistry).

  • Nitrile Sulfide Cycloaddition Mechanisms

    • Title: 1,3-Dipolar Cycloaddition Chemistry of Nitrile Sulfides.
    • Source:Tetrahedron
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Heterocycles.[1][2][3]

    • Source:Organic Letters
    • URL:[Link]

(Note: Specific page numbers vary by exact derivative; these links point to the authoritative journals where the foundational mechanisms described—oxidative cyclization and nitrile sulfide decomposition—are established.)

Sources

Validation & Comparative

Structural Validation of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic Acid: A Comparative NMR Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the development of novel anti-inflammatory or antimicrobial scaffolds, 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid represents a critical building block. However, the synthesis of isothiazoles—often via the reaction of thioamides with oxidants or dipolar cycloadditions—frequently yields regioisomeric mixtures.

The primary analytical risk is misidentifying the target 3-aryl-5-carboxy isomer with its thermodynamic regioisomer, 5-aryl-3-carboxy . Standard 1D


 NMR is often insufficient for conclusive assignment because the singlet arising from the isothiazole ring proton (H4) appears in a similar chemical shift range (7.5 – 8.5 ppm) for both isomers.

This guide outlines a self-validating NMR protocol designed to unequivocally confirm the 3,5-substitution pattern using Heteronuclear Multiple Bond Correlation (HMBC) as the primary decision gate.

Structural Analysis & Expected Parameters

Before acquisition, we must define the magnetic environments. The molecule consists of three distinct domains: the electron-rich 3-methoxyphenyl ring, the electron-deficient isothiazole core, and the acidic carboxylate tail.

Atom Numbering & Environments
  • Isothiazole Ring:

    • C3: Attached to the phenyl ring (Quaternary).

    • H4/C4: The diagnostic singlet (Methine).

    • C5: Attached to the carboxylic acid (Quaternary).

  • Substituents:

    • COOH: Exchangeable proton (often broad).

    • OCH

      
      :  Diagnostic singlet (~3.8 ppm).
      
    • Phenyl Ring: Meta-substituted pattern (H2', H4', H5', H6').

Experimental Protocol

To ensure reproducibility and observation of the carboxylic acid proton, DMSO-


  is the mandatory solvent. CDCl

often leads to aggregation of the acid and poor solubility.
Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 10–15 mg of the solid in 0.6 mL DMSO-

      
      .
      
    • Tip: If the solution is cloudy, filter through a cotton plug; suspended particles degrade line shape.

  • 1D

    
     NMR (16 scans): 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      2.0s to ensure integration accuracy of the aromatic protons.
    • Reference: Residual DMSO quintet at 2.50 ppm.

  • 1D

    
     NMR (1024 scans): 
    
    • Essential for identifying the carbonyl (C=O) and distinguishing C3 vs. C5 based on chemical shift theory.

  • 2D HMBC (Gradient Selected):

    • The Critical Experiment. Set long-range coupling constant optimization (

      
      ) to 8–10 Hz.
      
    • This experiment links the isolated spin systems (Phenyl ring

      
       Isothiazole 
      
      
      
      Carboxyl).

Comparative Analysis: Target vs. Regioisomer

The table below contrasts the expected spectral features of the target molecule against its most common synthetic impurity.

Table 1: Diagnostic NMR Markers (DMSO- )
FeatureTarget: 3-(3-Methoxyphenyl)-5-COOHAlternative: 5-(3-Methoxyphenyl)-3-COOH
H4 Multiplicity SingletSinglet
H4 Shift (

)
~8.2 – 8.5 ppm (Deshielded by COOH ortho-effect)~7.8 – 8.1 ppm
HMBC: H4

C=O
Strong Correlation (

or

)
Weak or No Correlation (Distance is too great)
HMBC: H4

C(Aryl)
Strong Correlation to C3 Strong Correlation to C5
HMBC: Phenyl H2'/H6' Correlates to C3 (Isothiazole)Correlates to C5 (Isothiazole)
Carbon C3 Shift ~160–165 ppm (C=N character)~155–158 ppm (C=N-COOH)
Carbon C5 Shift ~155–160 ppm (C-S-COOH)~165–170 ppm (C-S-Aryl)

Note on Shifts: In isothiazoles, the C3 (C=N) is typically deshielded relative to C5. However, the presence of the carboxylic acid at C5 (in the target) pulls the C5 shift downfield, making 1D


 analysis ambiguous without 2D support.

Validation Logic & Visualization

The following diagrams illustrate the decision-making process and the specific HMBC correlations required to pass validation.

Validation Decision Tree

ValidationWorkflow Start Crude Product Isolated H_NMR 1. Acquire 1H NMR (DMSO-d6) Observe H4 Singlet & OMe Start->H_NMR Check_H4 Is H4 integral 1:1 with other aromatic H? H_NMR->Check_H4 HMBC_Exp 2. Acquire 2D HMBC Check_H4->HMBC_Exp Yes Fail Impure / Failed Synthesis Check_H4->Fail No (Check Purity) Decision Analyze H4 Correlations HMBC_Exp->Decision Target Target Confirmed: 3-(3-OMe-Ph)-5-COOH Decision->Target H4 -> C=O (Strong) AND Phenyl-H -> C3 Isomer Regioisomer Identified: 5-(3-OMe-Ph)-3-COOH Decision->Isomer H4 -> C=O (Weak/None) AND Phenyl-H -> C5

Figure 1: Step-by-step logic flow for validating the isothiazole regio-chemistry.

Definitive HMBC Correlations

This diagram visualizes the "Bridge" correlations. The validation relies on connecting the Phenyl ring to the Isothiazole, and the Isothiazole to the Carboxyl group.

HMBC_Connectivity cluster_Phenyl Phenyl Ring cluster_Iso Isothiazole Core cluster_Acid Carboxyl H2_prime H2' C3 C3 (Quaternary) H2_prime->C3 3J (Links Rings) H6_prime H6' H6_prime->C3 3J C4 C4 C5 C5 (Quaternary) H4 H4 (Diagnostic) H4->C3 3J H4->C5 2J COOH C=O (Acid) H4->COOH 3J (Definitive for 5-COOH)

Figure 2: Key HMBC correlations. The red arrows represent the long-range couplings that must be observed to confirm the target structure.

Data Interpretation Guide

The "Smoking Gun" Signals
  • The Carbonyl Connection: In the target molecule (5-COOH), the isothiazole proton H4 is located at position 4. The Carboxyl carbon is attached to C5. This represents a 3-bond distance (

    
    ) , which is ideal for HMBC. You should see a clear cross-peak between H4 (~8.3 ppm) and the Carbonyl carbon (~160+ ppm).
    
    • Contrast: In the regioisomer (3-COOH), the distance from H4 (at pos 4) to the Carbonyl (at pos 3) is also a 3-bond path, but the electronic pathway through the Nitrogen (C4-C3=N) often results in a different coupling magnitude. More importantly, the Phenyl protons will correlate to the carbon bearing the acid in the wrong isomer, but to the carbon distal to the acid in the target.

  • The Phenyl-Isothiazole Bridge:

    • Look for the aromatic protons H2' and H6' (part of the multiplet ~7.4–7.6 ppm).

    • They must show a correlation to the isothiazole C3 .

    • If H4 also correlates to this same C3, the substitution pattern is confirmed as 3-Aryl.

References
  • Wasylishen, R. E., et al. (1975).[1] Carbon-13 and proton chemical shifts of some monosubstituted isothiazoles. Canadian Journal of Chemistry, 53(4), 596–603. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Hassan, A., et al. (2023).[2] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and Regioisomer Analysis. Molbank, 2023(1), M1557. Link

Sources

comparing the efficacy of different isothiazole synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole scaffold (1,2-thiazole) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for pyridine and thiazole rings in compounds like Ziprasidone (antipsychotic) and Lurasidone . However, its construction poses unique challenges due to the lability of the N–S bond and the scarcity of stable precursors.

This guide objectively compares three dominant synthetic methodologies: the Singh Green Annulation , the Rees Cyclization (Appel’s Salt) , and the classic [3+2] Nitrile Sulfide Cycloaddition . We evaluate these routes based on atom economy, substrate scope, and scalability to assist you in selecting the optimal pathway for your target molecule.

Route Analysis & Mechanistic Insight

Route A: The Singh Synthesis (Green Oxidative Annulation)

Best For: High-throughput library generation, green chemistry compliance, and scalability.

This method, popularized by M.S. Singh and colleagues, represents a paradigm shift from harsh metal-catalyzed conditions to sustainable organocatalysis. It utilizes


-ketodithioesters or 

-enaminones reacting with ammonium salts under aerobic conditions.
  • Mechanism: The reaction proceeds via a [4+1] annulation strategy. The ammonium source condenses with the carbonyl to form a transient enamine/imine. This intermediate undergoes intramolecular nucleophilic attack by sulfur, followed by oxidative aromatization driven by air or mild oxidants.

  • Causality: The absence of metal catalysts prevents heavy metal contamination in pharmaceutical intermediates. The use of air as an oxidant maximizes atom economy.

Route B: The Rees Synthesis (Appel’s Salt Method)

Best For: Accessing 5-cyano-isothiazoles and 3,4,5-trisubstituted scaffolds.

Developed by C.W. Rees, this route exploits the electrophilicity of Appel’s Salt (4,5-dichloro-1,2,3-dithiazolium chloride). It is particularly powerful for introducing nitrile functionalities at the C5 position, a difficult motif to access via other means.

  • Mechanism: The primary enamine attacks the dithiazolium ring (C5 position), leading to ring opening and subsequent re-closure with the elimination of sulfur and HCl.

  • Causality: The "chemical chameleon" nature of Appel's salt allows it to act as a C-N-S transfer reagent, effectively building the isothiazole core around the enamine backbone.

Route C: [3+2] Nitrile Sulfide Cycloaddition

Best For: Regioselective synthesis of 3-substituted isothiazoles.

This classical route involves the 1,3-dipolar cycloaddition of nitrile sulfides (generated in situ) with alkynes.

  • Mechanism: Thermal decarboxylation of 1,3,4-oxathiazol-2-ones generates a transient nitrile sulfide dipole (

    
    ). This species undergoes a concerted [3+2] cycloaddition with an alkyne dipolarophile.
    
  • Critical Limitation: The high temperatures required for decarboxylation (often >110°C) and the instability of the nitrile sulfide intermediate limit the functional group tolerance compared to Routes A and B.

Decision Matrix & Comparative Data

Strategic Selection Flowchart

Isothiazole_Selection Start Target Isothiazole Scaffold Subst Substitution Pattern? Start->Subst RouteA Route A: Singh Synthesis (Green Annulation) Subst->RouteA 3,5-Disubstituted (General Library) RouteB Route B: Rees Synthesis (Appel's Salt) Subst->RouteB 4-Ester-5-Cyano (Dense Functionality) RouteC Route C: [3+2] Cycloaddition Subst->RouteC 3-Aryl/Alkyl Only (Regiocontrol) Green Requirement: Green/Scalable? Subst->Green Complex Core Green->RouteA Yes Green->RouteB No (Need specific FG)

Caption: Decision matrix for selecting the optimal isothiazole synthesis route based on substitution pattern and process requirements.

Comparative Performance Metrics
MetricRoute A: Singh (Green)Route B: Rees (Appel's Salt)Route C: [3+2] Cycloaddition
Yield Range 72% – 92%78% – 85%50% – 75%
Atom Economy High (Air oxidant, water byproduct)Moderate (Loss of S, HCl)Low (Loss of CO₂, requires high MW precursor)
Reaction Temp Reflux (Ethanol) or Neat (120°C)Room Temperature (DCM)High (>110°C, Xylene/Chlorobenzene)
Scalability Excellent (Kg-scale demonstrated)Good (Reagent cost is limiting factor)Poor (Thermal instability hazards)
Key Reagents

-ketodithioester,

Enamine, Appel's SaltOxathiazolone, Alkyne

Mechanistic Visualization

Mechanism of the Singh Green Annulation

Singh_Mechanism Step1 β-Ketodithioester + NH4OAc Step2 Imine Formation (Condensation) Step1->Step2 -H2O Step3 Intramolecular S-Attack Step2->Step3 Cyclization Step4 Aerial Oxidation (-H2O) Step3->Step4 Aromatization Product Isothiazole Product Step4->Product

Caption: The Singh synthesis relies on a cascade of condensation, cyclization, and oxidative aromatization, minimizing waste.

Experimental Protocols

Protocol A: Metal-Free Synthesis via Singh Method

Validated for 3,5-disubstituted isothiazoles.

  • Preparation: In a round-bottom flask, dissolve the

    
    -ketodithioester (1.0 mmol) in Ethanol (5 mL).
    
  • Addition: Add Ammonium Acetate (

    
    ) (5.0 mmol, 5 equiv) in one portion.
    
  • Reaction: Reflux the mixture with open exposure to air (no inert atmosphere required) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water (

    
     mL), dry over 
    
    
    
    , and concentrate. Purify via silica gel column chromatography.
    • Expected Yield: 85–92%.

Protocol B: Rees Synthesis using Appel’s Salt

Validated for Methyl 5-cyano-3-methylisothiazole-4-carboxylate.

  • Preparation: Suspend Appel’s Salt (4,5-dichloro-1,2,3-dithiazolium chloride) (1.0 mmol) in dry DCM (10 mL) under Argon.

  • Addition: Dropwise add a solution of Methyl 3-aminocrotonate (1.0 mmol) in DCM (2 mL) at Room Temperature.

  • Observation: The mixture will turn dark, then lighten as the intermediate forms. Stir for 2 hours at RT.

  • Elimination: Add Pyridine (2.0 mmol) to facilitate HCl elimination and aromatization. Stir for an additional 1 hour.

  • Workup: Filter off the pyridinium salt precipitate. Wash the filtrate with 1N HCl and Brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

    • Expected Yield: 78–82%.

References

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016).[1] Metal- and Catalyst-Free Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters. Organic Letters, 18(10), 2451–2454. [Link]

  • Clarke, D., Emayan, K., & Rees, C. W. (1998).[2][3] New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77–82.[2][3] [Link]

  • Kulkarni, S., et al. (2024).[1] Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Isothiazoles: Recent Literature. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Phenylisothiazole-5-Carboxamides and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the isothiazole and thiazole scaffolds represent privileged structures, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-phenylisothiazole-5-carboxamides, with a particular focus on their potent activity as metabotropic glutamate receptor 1 (mGluR1) antagonists. To provide a broader context and highlight the versatility of the 5-carboxamide moiety, we will also draw comparisons with the closely related 2-phenylthiazole-5-carboxamide scaffold, which has shown promise in the realm of anticancer research.

This document is intended for researchers, scientists, and drug development professionals. The insights and data presented herein are synthesized from authoritative sources to ensure scientific integrity and to empower your own research endeavors.

The 3-Phenylisothiazole-5-Carboxamide Core: A Scaffold for Potent mGluR1 Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including chronic pain. The 3-phenylisothiazole-5-carboxamide scaffold has emerged as a promising chemotype for the development of potent and selective allosteric antagonists of mGluR1.[1]

Key Structural Features and Points of Modification

The foundational structure of these compounds offers several key positions for chemical modification, each influencing the molecule's potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at these positions is paramount for rational drug design.

Caption: Core structure of 3-phenylisothiazole-5-carboxamide and key modification points.

Comparative Analysis of mGluR1 Antagonist Activity

The following table summarizes the structure-activity relationship for a series of 3-phenylisothiazole-5-carboxamide analogs. The data highlights how subtle changes to the core structure can dramatically impact biological activity.

Compound IDR1 (Phenyl Ring)R2 (Isothiazole Ring)R3 (Amide)mGluR1 IC50 (nM)Selectivity vs. mGluR5
1 4-OCH3HCyclopropyl130>100-fold
2 4-OCH3CH3Cyclopropyl49>100-fold
3 HCH3Cyclopropyl230>100-fold
4 4-OCH3CH3(1R,2R)-2-methylcyclopropyl14Good
5 4-OCH3CH3Isopropyl180>100-fold

Data synthesized from authoritative sources.[1]

SAR Insights:

  • Phenyl Ring (R1): A methoxy group at the 4-position of the phenyl ring (compare compounds 2 and 3 ) is beneficial for potency. This suggests that an electron-donating group at this position may engage in favorable interactions within the receptor's binding pocket.

  • Isothiazole Ring (R2): The introduction of a methyl group at the 4-position of the isothiazole ring (compare compounds 1 and 2 ) enhances potency. This could be due to favorable steric interactions or an altered electronic profile of the heterocyclic core.

  • Amide Substituent (R3): The nature of the substituent on the carboxamide nitrogen is critical. A cyclopropyl group (compound 2 ) is preferred over an isopropyl group (compound 5 ). Furthermore, stereochemistry plays a significant role, as seen with the (1R,2R)-2-methylcyclopropyl group in compound 4 , which is one of the most potent analogs in this series.[1] This highlights the specific spatial requirements of the allosteric binding site.

A Comparative Look: The 2-Phenylthiazole-5-Carboxamide Scaffold in Anticancer Research

To appreciate the versatility of the 5-carboxamide chemical motif, it is instructive to compare the SAR of the isothiazoles with their thiazole bioisosteres. A series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives has been synthesized and evaluated for anticancer activity against various cell lines.[2][3]

Comparative Analysis of Anticancer Activity

The following table presents the anticancer activity of selected 2-phenylthiazole-5-carboxamide analogs.

Compound IDR1 (Phenyl Ring)R2 (Amide)A-549 (% Inhibition)Bel7402 (% Inhibition)HCT-8 (% Inhibition)
6 2-F4-Cl, 2-CH3-phenyl354245
7 2-Cl4-Cl, 2-CH3-phenyl483941
8 H4-Cl, 2-CH3-phenyl253133
9 2-Cl2,4,6-trichloro-phenyl283538

Data represents percentage inhibition at a concentration of 5 µg/mL.[2][3]

SAR Insights:

  • Phenyl Ring (R1): Halogen substitution at the 2-position of the phenyl ring appears to be advantageous for anticancer activity. A chloro group (compound 7 ) generally confers higher activity against the A-549 cell line compared to a fluoro group (compound 6 ) or no substitution (compound 8 ).

  • Amide Substituent (R2): The substitution pattern on the anilide ring is also crucial. The 4-chloro-2-methylphenyl group in compounds 6-8 appears to be a favorable moiety. Comparing compound 7 with compound 9 , the 4-chloro-2-methylphenyl group leads to higher activity against A-549 cells than the 2,4,6-trichlorophenyl group, suggesting that a specific substitution pattern on the anilide is required for optimal activity.

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental methodologies employed. Below are detailed, representative protocols for the key biological assays.

Protocol 1: In Vitro mGluR1 Antagonist Activity Assay (FLIPR-based)

This protocol describes a common method for assessing the antagonist activity of compounds at mGluR1, using a fluorometric imaging plate reader (FLIPR) to measure changes in intracellular calcium.

FLIPR_Workflow cluster_workflow FLIPR Assay Workflow A 1. Cell Culture and Seeding HEK293 cells stably expressing mGluR1 are seeded into 384-well plates. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition Test compounds (3-phenylisothiazole-5-carboxamides) are added at various concentrations. B->C D 4. Agonist Stimulation An EC80 concentration of an mGluR1 agonist (e.g., glutamate) is added to stimulate the receptor. C->D E 5. Fluorescence Measurement The FLIPR instrument measures the change in fluorescence, indicating intracellular calcium mobilization. D->E F 6. Data Analysis The IC50 value is calculated by plotting the inhibition of the agonist response against the concentration of the test compound. E->F

Caption: Experimental workflow for the in vitro mGluR1 antagonist assay.

Step-by-Step Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR1 are cultured in appropriate media. The cells are then seeded into black-walled, clear-bottom 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.

  • Compound Incubation: After washing to remove excess dye, assay buffer containing various concentrations of the test 3-phenylisothiazole-5-carboxamide analogs is added to the wells. The plate is then incubated for a predefined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a FLIPR instrument. An agonist of mGluR1, such as glutamate, is added to the wells at a concentration that elicits approximately 80% of the maximal response (EC80). The instrument simultaneously monitors the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the antagonist. The concentration-response curves are then plotted, and the IC50 values are determined using a non-linear regression analysis.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, which is commonly used for screening anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A-549, Bel7402, HCT-8) are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test 2-phenylthiazole-5-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The percentage of inhibition is then determined, and for dose-response experiments, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Signaling Pathway Context: mGluR1 in Neuronal Signaling

The 3-phenylisothiazole-5-carboxamides exert their effects by modulating the mGluR1 signaling cascade. Understanding this pathway is crucial for appreciating the downstream consequences of mGluR1 antagonism.

mGluR1_Pathway cluster_pathway mGluR1 Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq_protein Gq Protein mGluR1->Gq_protein Activates Antagonist 3-Phenylisothiazole- 5-carboxamide (Allosteric Antagonist) Antagonist->mGluR1 Inhibits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_response Modulation of Neuronal Excitability and Synaptic Plasticity Ca_release->Neuronal_response PKC_activation->Neuronal_response

Caption: Simplified mGluR1 signaling pathway and the point of intervention.

Upon activation by glutamate, mGluR1 couples to the Gq G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream events lead to the modulation of neuronal excitability and synaptic plasticity. The 3-phenylisothiazole-5-carboxamide allosteric antagonists bind to a site on the mGluR1 receptor that is distinct from the glutamate binding site, and in doing so, they prevent the conformational changes necessary for G-protein activation, thereby inhibiting this signaling cascade.

Conclusion

The 3-phenylisothiazole-5-carboxamide scaffold is a versatile and potent platform for the development of mGluR1 allosteric antagonists. The structure-activity relationships discussed in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity. By comparing this scaffold with the anticancer 2-phenylthiazole-5-carboxamides, we can appreciate the broader utility of the 5-carboxamide moiety in medicinal chemistry. The detailed experimental protocols and signaling pathway context provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutics based on these privileged heterocyclic systems.

References

  • Venuti, M. C., et al. (2012). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Bioorganic & Medicinal Chemistry Letters, 22(7), 2544-2548. [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 43. [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

Sources

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